Nonylphenyl hydrogen glutarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

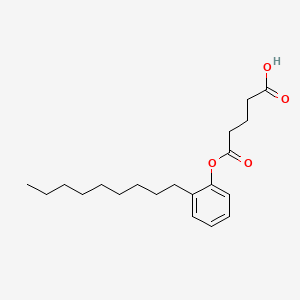

Nonylphenyl hydrogen glutarate is a chemical compound with the molecular formula C20H30O4. It is a derivative of glutaric acid, where a nonylphenyl group is attached to the hydrogen glutarate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nonylphenyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with nonylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, glutaric acid and nonylphenol, are mixed in a reactor along with a suitable acid catalyst. The mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Nonylphenyl hydrogen glutarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The nonylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Nonylphenyl glutaric acid.

Reduction: this compound alcohol.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

Nonylphenyl hydrogen glutarate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of nonylphenyl hydrogen glutarate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nonylphenol: A precursor in the synthesis of nonylphenyl hydrogen glutarate.

Glutaric Acid: The parent compound from which this compound is derived.

Nonylphenyl Acetate: Another ester of nonylphenol with different chemical properties.

Uniqueness

This compound is unique due to the presence of both the nonylphenyl and hydrogen glutarate moieties. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Activité Biologique

Nonylphenyl hydrogen glutarate (NPHG) is a chemical compound derived from nonylphenol, which is known for its applications in various industrial processes. Nonylphenol itself has been extensively studied due to its endocrine-disrupting properties and potential health risks. Understanding the biological activity of NPHG is crucial for assessing its safety and environmental impact.

NPHG is a derivative of nonylphenol and glutaric acid, characterized by its hydrophobicity and ability to interact with biological membranes. Its structure influences its biological activity, particularly in terms of toxicity and metabolic effects.

Mechanisms of Biological Activity

Research indicates that NPHG may exhibit various biological activities, primarily through mechanisms involving oxidative stress, inflammation, and lipid metabolism disruption.

1. Oxidative Stress

Nonylphenol has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress. This can result in cellular damage and apoptosis. A study indicated that exposure to nonylphenol reduced glutathione levels, impairing the antioxidant defense system and increasing lipid peroxidation .

2. Inflammatory Response

NPHG may also trigger inflammatory pathways. Increased levels of pro-inflammatory cytokines have been observed in cells exposed to nonylphenol, suggesting that it can activate inflammatory responses which could lead to chronic diseases .

3. Disruption of Lipid Metabolism

Recent findings indicate that exposure to nonylphenol derivatives alters lipid metabolism significantly. In model organisms like Caenorhabditis elegans, NPHG exposure resulted in increased lipid storage and altered phospholipid composition, affecting overall metabolic homeostasis . This disruption could have implications for energy balance and metabolic disorders.

Case Studies

Several studies have investigated the biological effects of nonylphenol and its derivatives, providing insights into their toxicity profiles:

- Neurotoxicity Studies : Research demonstrated that nonylphenol exposure led to neurotoxic effects characterized by increased GFAP expression in astrocytes, indicating neuroinflammation . This suggests potential risks for neurological health.

- Metabolic Fingerprinting : A systematic review highlighted distinct metabolic changes associated with nonylphenol exposure. Altered levels of metabolites related to lipid metabolism were identified, emphasizing the compound's impact on metabolic pathways .

Data Tables

| Study | Organism | Key Findings | Methodology |

|---|---|---|---|

| Tabassum et al. (2021) | Rats | Increased ROS, reduced SOD and CAT levels | Gavage dosing |

| Jie et al. (2023) | C. elegans | Increased lipid storage, altered phospholipid composition | Metabolomic analysis |

| Mufide et al. (2023) | Cell cultures | Increased inflammatory cytokines | Cytokine assays |

Propriétés

Numéro CAS |

93982-18-4 |

|---|---|

Formule moléculaire |

C20H30O4 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

5-(2-nonylphenoxy)-5-oxopentanoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-12-17-13-9-10-14-18(17)24-20(23)16-11-15-19(21)22/h9-10,13-14H,2-8,11-12,15-16H2,1H3,(H,21,22) |

Clé InChI |

PQBJNSYXHMLIDE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.